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Compound of Interest

Compound Name: (+)-SHIN1

Cat. No.: B10818792 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of (+)-SHIN1 and its successor compound,

SHIN2, both potent dual inhibitors of serine hydroxymethyltransferase (SHMT) 1 and 2. This

document summarizes their performance, outlines key experimental protocols, and visualizes

relevant biological pathways and workflows to support further research and development in

cancer metabolism.

Introduction
Serine hydroxymethyltransferase (SHMT) is a critical enzyme in one-carbon (1C) metabolism,

catalyzing the reversible conversion of serine and tetrahydrofolate to glycine and 5,10-

methylenetetrahydrofolate. This reaction is a primary source of one-carbon units essential for

the biosynthesis of nucleotides and other macromolecules required for cell proliferation. The

mitochondrial isoform, SHMT2, is frequently overexpressed in various cancers, making it a

compelling target for anticancer therapies.[1][2]

(+)-SHIN1 was developed as a potent, folate-competitive, cell-permeable dual inhibitor of

human SHMT1 and SHMT2.[3][4] While demonstrating significant in vitro efficacy, its utility in

vivo was hampered by poor pharmacokinetic properties, including rapid clearance.[4] To

address this limitation, SHIN2 was synthesized as a successor compound with an improved

pharmacokinetic profile, enabling in vivo studies and demonstrating therapeutic potential,

particularly in T-cell acute lymphoblastic leukemia (T-ALL).
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Data Presentation
The following tables summarize the quantitative data for (+)-SHIN1 and SHIN2, comparing their

in vitro efficacy.

Table 1: In Vitro Enzymatic Inhibition

Compound Target IC50 (nM)

(+)-SHIN1 SHMT1 5

SHMT2 13

SHIN2 SHMT1 Not explicitly found

SHMT2 Not explicitly found

Table 2: Cell Proliferation Inhibition

Compound Cell Line IC50

(+)-SHIN1 HCT-116 870 nM

SHMT2 knockout HCT-116 ~10 nM

DLBCL cell lines ~5 µM

(+)-SHIN2 HCT-116 300 nM

Molt4 (T-ALL) 89 nM

Table 3: In Vivo Performance
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Compound Key Feature Finding

(+)-SHIN1 Pharmacokinetics

Unstable in liver microsome

assays with a poor in vivo half-

life, precluding use in animal

models.

(+)-SHIN2 Pharmacokinetics

Improved pharmacokinetic

properties suitable for in vivo

studies.

In Vivo Efficacy

Demonstrates therapeutic

activity in mouse primary T-

ALL and synergizes with

methotrexate.

Experimental Protocols
Detailed methodologies for key experiments are provided below.

In Vitro SHMT Inhibition Assay
This protocol describes a spectrophotometric assay to determine the inhibitory activity of

compounds against purified human SHMT1 and SHMT2.

Materials:

Purified recombinant human SHMT1 and SHMT2

L-serine

Tetrahydrofolate (THF)

NADP+

5,10-methylenetetrahydrofolate dehydrogenase (MTHFD)

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM KCl, 1 mM DTT)
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Test compounds ((+)-SHIN1, SHIN2) dissolved in DMSO

96-well microplate

Spectrophotometer

Procedure:

Prepare a reaction mixture containing assay buffer, MTHFD, NADP+, and THF in each well

of a 96-well plate.

Add varying concentrations of the test compounds (e.g., from 0.1 nM to 10 µM) to the wells.

Include a DMSO-only control.

Initiate the reaction by adding purified SHMT enzyme to each well.

Start the reaction by adding L-serine.

Immediately monitor the increase in absorbance at 340 nm (due to the production of

NADPH) at regular intervals for a set period (e.g., 15-30 minutes) using a

spectrophotometer.

Calculate the initial reaction rates from the linear portion of the absorbance curves.

Determine the IC50 values by plotting the percentage of inhibition against the logarithm of

the inhibitor concentration and fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)
This protocol outlines a method to assess the effect of SHIN1 and SHIN2 on the proliferation of

cancer cell lines.

Materials:

Cancer cell line (e.g., HCT-116, Molt4)

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

Test compounds ((+)-SHIN1, SHIN2) dissolved in DMSO
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

96-well cell culture plates

Multichannel pipette

Plate reader

Procedure:

Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and

allow them to adhere overnight.

The next day, treat the cells with a serial dilution of the test compounds. Include a DMSO-

only control.

Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO2

incubator.

After the incubation period, add 20 µL of MTT solution to each well and incubate for another

4 hours.

Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the

formazan crystals.

Measure the absorbance at 570 nm using a microplate reader.

Calculate the percentage of cell viability relative to the DMSO control and determine the

IC50 values by plotting viability against the logarithm of the compound concentration.

Mandatory Visualization
Signaling Pathway: One-Carbon Metabolism
The following diagram illustrates the central role of SHMT in the one-carbon metabolism

pathway, the target of (+)-SHIN1 and SHIN2.
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Caption: Inhibition of SHMT1/2 by SHIN1/SHIN2 blocks nucleotide synthesis.

Experimental Workflow: In Vitro SHMT Inhibition Assay
This diagram outlines the workflow for determining the IC50 of SHMT inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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